molecular formula C32H39NO20 B12322304 p-Nitrophenyl-D-Cellobioside Heptacetate

p-Nitrophenyl-D-Cellobioside Heptacetate

Cat. No.: B12322304
M. Wt: 757.6 g/mol
InChI Key: NAPXHRWKTGFZTP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of p-Nitrophenyl-D-Cellobioside Heptacetate involves the acetylation of p-Nitrophenyl-D-Cellobioside. The reaction typically requires acetic anhydride and a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

p-Nitrophenyl-D-Cellobioside Heptacetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution. Common reagents used in these reactions include acids, bases, and reducing agents. For example, hydrolysis of this compound in the presence of a strong acid or base results in the formation of p-Nitrophenol and D-Cellobiose . Reduction reactions may involve reagents such as sodium borohydride, leading to the formation of reduced derivatives .

Properties

Molecular Formula

C32H39NO20

Molecular Weight

757.6 g/mol

IUPAC Name

[4,5-diacetyloxy-6-(4-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3

InChI Key

NAPXHRWKTGFZTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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